![molecular formula C16H12F3NO4 B2643872 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid CAS No. 438029-90-4](/img/structure/B2643872.png)
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid
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Description
“4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid” is a chemical compound with the CAS Number: 438029-90-4 . It has a molecular weight of 339.27 . The IUPAC name for this compound is 4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid” is 1S/C16H12F3NO4/c17-16(18,19)11-2-1-3-12(8-11)20-14(21)9-24-13-6-4-10(5-7-13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
“4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 339.27 .Scientific Research Applications
Synthesis and Luminescent Properties
The synthesis of benzoic acid derivatives, including those similar to the specified chemical, has been explored for their potential applications in luminescent properties. Sivakumar et al. (2010) synthesized 4-benzyloxy benzoic acid derivatives to study the impact of electron-donating and electron-withdrawing groups on the photoluminescence of lanthanide complexes. They found that electron-donating groups increase electron density, enhancing photoluminescence, while electron-withdrawing groups decrease it due to energy dissipation through π*-n transitions (Sivakumar, M. Reddy, A. Cowley, & K. Vasudevan, 2010).
Fluorescence Emission of Polymer-Rare Earth Complexes
Gao, Fang, and Men (2012) focused on the preparation, structure, and fluorescence emission of polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion. Their study emphasizes the "Antenna Effect," where the fluorescence emission from the central metal ion is significantly sensitized by the aryl carboxylic acid ligands, leading to enhanced fluorescence emission (Gao, Li Fang, & Jiying Men, 2012).
Antioxidant Activity of Phenyl Ether Derivatives
Lan-lan Xu et al. (2017) isolated phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, revealing strong antioxidant activities. This research suggests the potential of such compounds, including benzoic acid derivatives, in developing antioxidants for various applications (Lan-lan Xu, Can-Can Zhang, Xin-Yue Zhu, Fei Cao, & Hua-Jie Zhu, 2017).
properties
IUPAC Name |
4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4/c17-16(18,19)11-2-1-3-12(8-11)20-14(21)9-24-13-6-4-10(5-7-13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPGRJORUFEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833911 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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